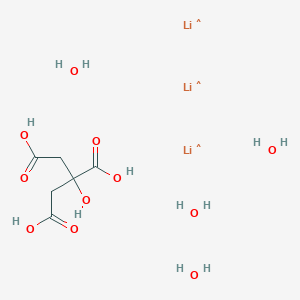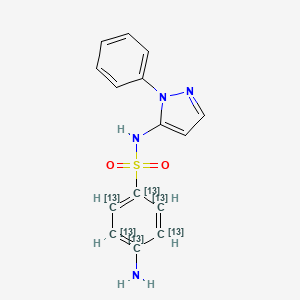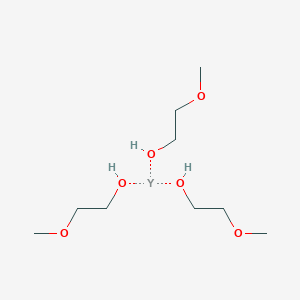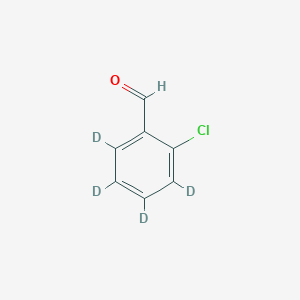
Citric acid tetrahydrate trilithium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C6H5Li3O7⋅4H2O
. It is a lithium salt of citric acid and is commonly used in various scientific and industrial applications. This compound is known for its role in pharmaceuticals, particularly in the treatment of psychiatric disorders, and its use in analytical chemistry.Métodos De Preparación
Synthetic Routes and Reaction Conditions: Citric acid tetrahydrate trilithium can be synthesized through the neutralization of citric acid with lithium hydroxide. The reaction typically involves dissolving citric acid in water and gradually adding lithium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the tetrahydrate form.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction is carefully controlled to ensure high purity and yield. The final product is often crystallized and dried to obtain the desired tetrahydrate form.
Análisis De Reacciones Químicas
Types of Reactions: Citric acid tetrahydrate trilithium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different lithium salts and oxides.
Reduction: Under specific conditions, it can be reduced to simpler lithium compounds.
Substitution: It can participate in substitution reactions where lithium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts and acids.
Major Products:
Oxidation: Lithium carbonate, lithium oxide.
Reduction: Lithium citrate.
Substitution: Different metal citrates depending on the substituting cation.
Aplicaciones Científicas De Investigación
Citric acid tetrahydrate trilithium has a wide range of applications in scientific research:
Biology: Studied for its effects on cellular metabolism and signaling pathways.
Industry: Employed in the production of pharmaceuticals and as a component in construction materials.
Mecanismo De Acción
The mechanism of action of citric acid tetrahydrate trilithium involves its interaction with various molecular targets and pathways:
Mood Stabilization: It affects neurotransmitter levels, particularly serotonin, by inhibiting enzymes involved in its degradation.
Metabolic Effects: It inhibits ATP citrate lyase, an enzyme involved in lipid metabolism, which can lead to weight loss and reduced formation of kidney stones.
Antioxidant Properties: It has been shown to reduce oxidative stress by scavenging free radicals.
Comparación Con Compuestos Similares
Citric acid tetrahydrate trilithium is unique compared to other lithium salts due to its specific chemical structure and hydration state. Similar compounds include:
Lithium Citrate: An anhydrous form used in similar applications but with different solubility and stability properties.
Lithium Carbonate: Commonly used in the treatment of bipolar disorder but with different pharmacokinetics.
Lithium Chloride: Used in laboratory settings for various biochemical applications.
Each of these compounds has distinct properties and uses, making this compound a valuable addition to the range of lithium-based compounds available for scientific and industrial use.
Propiedades
Fórmula molecular |
C6H16Li3O11 |
|---|---|
Peso molecular |
285.1 g/mol |
InChI |
InChI=1S/C6H8O7.3Li.4H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;4*1H2 |
Clave InChI |
IJICAEDBCROIST-UHFFFAOYSA-N |
SMILES canónico |
[Li].[Li].[Li].C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)](/img/structure/B12057022.png)



![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate](/img/structure/B12057050.png)



![3-(1,3-benzodioxol-5-yl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057069.png)

